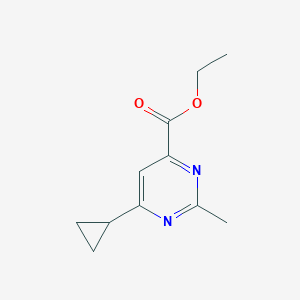
Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate
Overview
Description
Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Many pyrimidine derivatives are known to interact with various biological targets. For example, some pyrimidine derivatives have been shown to have neuroprotective and anti-inflammatory properties . The specific targets of “Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate” would depend on its specific structure and functional groups.
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For instance, some pyrimidine derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells . This suggests that they might affect the biochemical pathways involving these molecules.
Biological Activity
Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The compound's unique cyclopropyl moiety contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. Specifically, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The inhibition of COX enzymes leads to a decrease in prostaglandin E2 (PGE2) production, a key mediator of inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Research indicates that modifications to the pyrimidine ring and substituents can significantly influence potency and selectivity against specific targets. For example, the introduction of electron-donating groups enhances anti-inflammatory activity by improving binding affinity to COX enzymes .
Anti-inflammatory Activity
A study assessing the anti-inflammatory effects of various pyrimidine derivatives reported that this compound exhibited significant inhibition of COX-2 activity. The half-maximal inhibitory concentration (IC50) values were comparable to established anti-inflammatory drugs such as celecoxib .
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| This compound | 0.04 ± 0.01 | COX-2 Inhibition |
| Celecoxib | 0.04 ± 0.01 | COX-2 Inhibition |
| Indomethacin | 9.17 | COX Inhibition |
Antibacterial Activity
In addition to anti-inflammatory properties, this compound has demonstrated antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0098 |
Case Studies
- Anti-inflammatory Effects : A recent study examined the effects of this compound in a carrageenan-induced paw edema model in rats. The compound significantly reduced edema compared to control groups, indicating potent anti-inflammatory properties .
- Antibacterial Efficacy : Another study assessed the antibacterial efficacy of the compound against clinical isolates of S. aureus and E. coli, demonstrating rapid bactericidal activity within hours of exposure .
Properties
IUPAC Name |
ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)10-6-9(8-4-5-8)12-7(2)13-10/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGKVLVHVVFMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















